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Compound of Interest

Compound Name: 2-Phenyl-3,1-benzoxazepine

Cat. No.: B082639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of molecular docking studies conducted on various

benzoxazepine derivatives. While a direct comparative study of benzoxazepine isomers using

a unified experimental protocol is not readily available in the current body of scientific literature,

this document synthesizes findings from multiple independent research efforts. By presenting

the available data, this guide aims to offer insights into the binding affinities of different

benzoxazepine compounds and highlight the methodologies employed in their computational

evaluation.

The absence of a single, comprehensive comparative study underscores a potential area for

future research. Such a study would be invaluable for elucidating the structure-activity

relationships of benzoxazepine isomers and their derivatives, ultimately aiding in the design of

more potent and selective therapeutic agents.

Data Presentation
The following tables summarize the quantitative data from various molecular docking studies

on benzoxazepine derivatives. It is crucial to note that these results are not directly comparable

due to variations in the software, force fields, and target proteins used in each study.

Table 1: Molecular Docking Scores of Bis-1,3-Benzoxazepine Derivatives against Progesterone

Receptor (PDB ID: 4OAR)
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Compound
Docking Score
(ΔG, kcal/mol)

Number of
Hydrogen Bonds

Interacting
Residues

6b -9.58 3 GLN725, GLN916

7a -9.28 3 Not specified

7c -9.11 3 Not specified

These compounds were identified as having potential anticancer properties based on their high

docking scores.

Table 2: Molecular Docking of 1,3-Benzoxazepine Derivatives against Bacterial Proteins[1]
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Compound Target Protein PDB ID
Binding Affinity
(kcal/mol)

1B

Undecaprenyl

diphosphate synthase

(E. coli)

4H2M -7.2

2B

Undecaprenyl

diphosphate synthase

(E. coli)

4H2M -7.5

3B

Undecaprenyl

diphosphate synthase

(E. coli)

4H2M -7.9

1C

Undecaprenyl

diphosphate synthase

(E. coli)

4H2M -7.8

2C

Undecaprenyl

diphosphate synthase

(E. coli)

4H2M -8.1

3C

Undecaprenyl

diphosphate synthase

(E. coli)

4H2M -8.6

1B
Dihydrofolate

reductase (S. aureus)
3FYV -7.6

2B
Dihydrofolate

reductase (S. aureus)
3FYV -7.9

3B
Dihydrofolate

reductase (S. aureus)
3FYV -8.1

1C
Dihydrofolate

reductase (S. aureus)
3FYV -8.0

2C
Dihydrofolate

reductase (S. aureus)
3FYV -8.3
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3C
Dihydrofolate

reductase (S. aureus)
3FYV -8.8

This study evaluated the potential of these derivatives as antibacterial agents.[1]

Experimental Protocols
The methodologies employed in the cited studies are detailed below to provide context for the

presented data.

Protocol for Docking against Progesterone Receptor[1]
[2]

Software: AutoDock Vina was utilized for the molecular docking simulations.

Target Preparation: The three-dimensional crystal structure of the progesterone receptor

(PDB ID: 4OAR) was obtained from the Protein Data Bank. Water molecules and the original

inhibitors were removed from the protein structure prior to docking.

Ligand Preparation: The structures of the synthesized bis-1,3-benzoxazepine derivatives

were optimized using the DFT method with the B3LYP functional and a 6-31G(d) basis set,

as implemented in Gaussian 16 software.

Docking Procedure: The prepared ligands were docked into the binding site of the

progesterone receptor. The results were analyzed based on the binding energy (docking

score) and the interactions with amino acid residues.

Protocol for Docking against Bacterial Proteins[3]
Software: The specific software used for molecular docking was not detailed in the abstract.

Target Preparation: The crystal structures of undecaprenyl diphosphate synthase from E. coli

(PDB ID: 4H2M) and dihydrofolate reductase from S. aureus (PDB ID: 3FYV) were retrieved

from the Protein Data Bank.

Ligand Preparation: A series of 1,3-oxazepane and 1,3-benzoxazepine derivatives were

synthesized and their structures were used for the docking study.
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Docking Analysis: The docking results were analyzed to understand the binding modes,

potential interactions, and binding affinity scores of the derivatives within the active sites of

the target proteins.

Visualizations
The following diagrams illustrate a general workflow for molecular docking studies and a

relevant signaling pathway where benzoxazepine derivatives have been investigated.
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A generalized workflow for molecular docking studies.
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The PI3K/AKT/mTOR signaling pathway, a target for some benzoxazepine derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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